molecular formula C13H12ClFN2O2 B13703246 Ethyl 2-(3-chloro-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate

Ethyl 2-(3-chloro-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate

Cat. No.: B13703246
M. Wt: 282.70 g/mol
InChI Key: QDUVXITZGQEKKE-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloro-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chloro-fluorophenyl group, a methyl group, and an ethyl ester group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-chloro-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate precursors such as glyoxal, ammonia, and an aldehyde.

    Introduction of the chloro-fluorophenyl group: This step often involves a nucleophilic substitution reaction where a suitable chloro-fluorophenyl halide reacts with the imidazole intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chloro-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Ethyl 2-(3-chloro-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chloro-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The chloro-fluorophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The imidazole ring may also play a role in binding to metal ions or other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-(3-chloro-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives such as:

    2-(3-Chloro-2-fluorophenyl)ethanol: Similar in structure but lacks the imidazole ring and ester group.

    4-chloro-3-fluorobenzyl alcohol: Contains a benzyl alcohol group instead of the imidazole ring.

    2-Chloro-1-(4-fluorophenyl)-1-propanone: Features a ketone group instead of the ester group.

These compounds share some structural similarities but differ in their functional groups and overall chemical properties, making this compound unique in its applications and reactivity.

Properties

Molecular Formula

C13H12ClFN2O2

Molecular Weight

282.70 g/mol

IUPAC Name

ethyl 2-(3-chloro-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate

InChI

InChI=1S/C13H12ClFN2O2/c1-3-19-13(18)11-7(2)16-12(17-11)8-5-4-6-9(14)10(8)15/h4-6H,3H2,1-2H3,(H,16,17)

InChI Key

QDUVXITZGQEKKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C2=C(C(=CC=C2)Cl)F)C

Origin of Product

United States

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